2-methoxybut-3-enenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxybut-3-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-3-5(4-6)7-2/h3,5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWNHKBIKANBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Aspects of 2 Methoxybut 3 Enenitrile and Its Derivatives
Cycloaddition Reactions with Unsaturated Systems
The presence of a carbon-carbon double bond in 2-methoxybut-3-enenitrile makes it a candidate for various cycloaddition reactions. These reactions are fundamental in organic synthesis for the construction of cyclic molecular architectures.
[3+2] Cycloadditions Involving Nitrile Oxides and Vinyl Ethers
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocyclic rings. In this reaction, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile, like the alkene moiety in this compound, to form a cycloadduct. The reaction of nitrile oxides with alkenes is a well-established route to isoxazolines, which are valuable intermediates in organic synthesis. The vinyl ether component of this compound influences the regioselectivity and stereoselectivity of the cycloaddition.
The general scheme for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene leads to the formation of 3,5-disubstituted isoxazolines. This reaction is a cornerstone in heterocyclic chemistry, providing access to a variety of complex molecular scaffolds.
A key aspect of the cycloaddition involving derivatives of this compound is the diastereoselectivity induced by the chiral center at the α-position (the carbon bearing the methoxy (B1213986) and cyano groups). When the dipolarophile is chiral, the nitrile oxide can approach the double bond from two different faces (diastereofaces), potentially leading to a mixture of diastereomeric products.
Research on analogous systems, such as alkenes with an allylic oxygen substituent, has shown that the allylic group can exert significant control over the diastereofacial selectivity of the cycloaddition. This control is attributed to a combination of steric and electronic factors in the transition state. For instance, studies have revealed that an allylic oxygen substituent can serve as a useful control element for achieving diastereoface selectivity in [3+2] cycloaddition reactions. The cycloaddition is thought to proceed via a transition state that minimizes steric interactions and optimizes orbital overlap. A proposed "anti-periplanar effect" suggests that the nitrile oxide adds anti to the allylic C-O bond to minimize secondary antibonding orbital interactions.
In reactions involving dipolarophiles with allylic oxygen substituents, varying levels of diastereoselectivity have been observed, depending on the nature of the nitrile oxide and the protecting group on the oxygen. For example, the reaction of carbethoxyformonitrile oxide with (+)-(S)-isopropylidene-3-butene-1,2-diol resulted in an 80:20 mixture of diastereomers. In another case, using a nitrile oxide derived from the tetrahydropyranyl derivative of 2-nitroethanol (B1329411) led to even higher diastereoselection (>94%). These findings indicate that the methoxy group in this compound would be expected to direct the incoming nitrile oxide to the opposite face of the double bond, leading to a preferential formation of one diastereomer.
| Dipolarophile | Nitrile Oxide | Diastereomeric Ratio |
|---|---|---|
| (+)-(S)-isopropylidene-3-butene-1,2-diol | Carbethoxyformonitrile oxide | 80:20 |
| (+)-(S)-isopropylidene-3-butene-1,2-diol | Acetonitrile (B52724) oxide | 88:12 (erythro β-hydroxy ketone after hydrogenolysis) |
| (+)-(S)-isopropylidene-3-butene-1,2-diol | Nitrile oxide from THP-protected 2-nitroethanol | >94:6 (dihydroxy ketone after hydrogenolysis) |
Intramolecular Diels-Alder Reactions (Type 2) in Related Methoxy-Enyne Systems
The Intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool for constructing polycyclic systems. In a Type 2 IMDA reaction, the diene and dienophile are tethered via the C2 position of the diene. masterorganicchemistry.comsci-hub.se This specific connectivity leads to the formation of bridged bicyclic products, often with high stereocontrol. sci-hub.senih.gov
For a derivative of this compound to participate in a Type 2 IMDA reaction, it would need to be incorporated into a larger molecule containing a diene functionality, forming a methoxy-enyne system. In such a system, the double bond of the butenenitrile moiety would act as the dienophile. The reaction provides a direct route to bridged bicyclic systems that contain a bridgehead double bond, known as anti-Bredt alkenes. sci-hub.senih.gov The constraints imposed by the intramolecular tether create a strong regio- and stereochemical bias, resulting in the stereoselective formation of highly substituted six-membered rings. nih.govacs.org
The regioselectivity of the Type 2 IMDA reaction is highly controlled by the tether's connection point, forcing a specific orientation of the diene and dienophile in the transition state. acs.org This leads to predictable stereochemical outcomes in the resulting bridged product. The reaction is a versatile strategy for synthesizing complex seven- and eight-membered rings in a single step from acyclic precursors. nih.gov
Conjugate Addition Chemistry
Conjugate addition, also known as Michael addition, is a fundamental carbon-carbon bond-forming reaction. It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). wikipedia.orglumenlearning.com
Nucleophilic Conjugate Addition of α-Cyano Carbanion Species to Enones
While this compound itself is an α,β-unsaturated system and can act as a Michael acceptor, nih.govnih.gov this section focuses on the reactivity of a related α-cyano carbanion acting as a nucleophile. A carbanion generated at the α-position to a nitrile group is stabilized by the electron-withdrawing nature of the cyano group through both induction and resonance.
If a saturated derivative of this compound, such as 2-methoxybutanenitrile, were deprotonated with a suitable base, it would form a nucleophilic α-cyano carbanion. This carbanion can then participate in a Michael reaction, adding to an α,β-unsaturated ketone (enone). masterorganicchemistry.comlibretexts.org
The mechanism proceeds in three main steps:
Deprotonation: A base removes the acidic α-proton to form a resonance-stabilized enolate/carbanion. masterorganicchemistry.com
Conjugate Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the enone. The resulting negative charge is delocalized onto the oxygen atom, forming a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com
Protonation: The enolate intermediate is protonated, typically by a protic solvent or during aqueous workup, to yield the final 1,5-dicarbonyl or related product. masterorganicchemistry.com
This reaction is highly valuable for building larger molecular frameworks by forming new carbon-carbon single bonds. The presence of the α-methoxy group in the nucleophile would result in a product functionalized with this feature, offering further opportunities for synthetic manipulation.
Radical-Mediated Transformations
Radical reactions offer unique pathways for bond formation and functional group transformations that are often complementary to ionic reactions. The structural features of this compound provide several avenues for radical-mediated reactivity.
Alkoxy radicals (RO•) are highly reactive intermediates that can undergo characteristic reactions such as hydrogen atom transfer (HAT), β-fragmentation, and addition to unsaturated bonds. acs.org An α-alkoxy radical could potentially be generated from this compound or its derivatives under photoredox conditions or using other radical initiation methods. nih.gov
Once formed, an α-alkoxyalkyl radical could undergo several transformations. For example, it could participate in an intermolecular addition to another alkene. Alternatively, if incorporated into a suitable precursor, it could undergo an intramolecular radical cyclization. Photoredox-catalyzed cyclizations of unactivated alkenes have been developed, demonstrating the feasibility of forming cyclic structures under mild conditions. nih.gov The regioselectivity of such cyclizations (e.g., exo- vs. endo-trig) would be governed by the stability of the resulting radical intermediates and the geometric constraints of the transition state. The presence of the nitrile and methoxy groups would influence the electronic properties of the radical intermediates and potentially direct the course of the reaction.
Sulfonyl Radical Initiated Cyclization/Hydrolysis of 1,5-Enenitriles
The investigation into the reactivity of this compound and its derivatives extends to their behavior in radical cyclization reactions. Specifically, the sulfonyl radical initiated cyclization of 1,5-enenitriles, which can be conceptually derived from this compound, presents a pathway to complex cyclic structures. While direct studies on 1,5-enenitriles incorporating the this compound core are not extensively documented, the principles of sulfonyl radical cyclization on unsaturated nitriles provide a strong basis for predicting their reactivity.
The general mechanism involves the generation of a sulfonyl radical, typically from a precursor like a sulfonyl halide or by the homolytic cleavage of a sulfonyl sulfone, which then adds to the terminal alkene of the 1,5-enenitrile. This addition generates a carbon-centered radical, which can then undergo an intramolecular cyclization by attacking the nitrile group. The subsequent fate of the resulting nitrogen-centered radical can vary, potentially leading to hydrolysis products upon workup.
The stereochemical outcome of such cyclizations is often governed by the formation of the most stable ring system, with five- and six-membered rings being the most common. The substituents on the enenitrile backbone play a crucial role in directing the stereoselectivity of the cyclization. For instance, in analogous systems, the formation of trans-substituted products is often favored in the cyclization of unsaturated α-sulfonyl radicals. rsc.org
A representative, albeit analogous, reaction is the radical cyclization of 1-bromo-1-p-tolylsulfonyl-2-allyloxyethane derivatives, which upon reaction with tri-n-butyltin hydride and a radical initiator, yield tetrahydrofuran (B95107) derivatives with a predominance of the trans-isomer. rsc.org This suggests that a 1,5-enenitrile derived from this compound would likely exhibit predictable stereochemical preferences in its cyclization products.
Table 1: Analogous Sulfonyl Radical Initiated Cyclization Reactions
| Substrate Type | Reagents | Product Type | Key Observations | Reference |
| Unsaturated α-sulfonyl radicals | Bu₃SnH, AIBN | Tetrahydrofurans, Pyrrolidines | Predominantly trans isomers formed. | rsc.org |
| Cyclic ene sulfonamides | Bu₃SnH, AIBN | Bicyclic and tricyclic imines | Cyclization produces an α-sulfonamidoyl radical followed by elimination of a sulfonyl radical. | nih.gov |
Electrophilic and Nucleophilic Reactivity of the Enenitrile Moiety
The enenitrile moiety of this compound possesses a unique electronic profile that dictates its reactivity towards both electrophiles and nucleophiles. The conjugation of the nitrile group (C≡N) with the carbon-carbon double bond (C=C) results in a polarized system. The electron-withdrawing nature of the nitrile group renders the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack, a characteristic feature of α,β-unsaturated nitriles. fiveable.me
Nucleophilic additions to α,β-unsaturated nitriles, such as Michael additions, are common reactions. fiveable.me In the case of this compound, a nucleophile would be expected to add to the β-carbon. The resulting intermediate can then be protonated or undergo further transformations.
Conversely, the nitrile group itself can act as a nucleophile through its nitrogen lone pair, particularly after activation, or the α-carbon can be deprotonated to form a nucleophilic anion. The acidity of the α-proton is influenced by the attached methoxy and vinyl groups.
The reactivity of the nitrile group can be enhanced by the presence of adjacent electron-withdrawing groups. nih.gov While the methoxy group is not strongly electron-withdrawing, its presence, along with the vinyl group, modifies the electronic environment of the nitrile.
Rearrangement Reactions
Johnson-Claisen Orthoester Rearrangement Analogs
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a rug.nlrug.nl-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org An important variation of this reaction involves the in-situ formation of the allyl vinyl ether from an allylic alcohol and an orthoester. wikipedia.orguchicago.edu
While this compound itself is not a direct substrate for the Johnson-Claisen rearrangement, its precursor, 2-hydroxybut-3-enenitrile (the cyanohydrin of acrolein), is an excellent candidate for an analogous rearrangement. A modified Johnson-Claisen protocol has been successfully applied to cyanohydrins derived from α,β-unsaturated aldehydes to produce δ-ethoxycarbonyl-α,β-unsaturated nitriles. researchgate.net
The reaction of 2-hydroxybut-3-enenitrile with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst, would be expected to proceed through a ketene (B1206846) acetal (B89532) intermediate. This intermediate would then undergo a rug.nlrug.nl-sigmatropic rearrangement to yield a γ,δ-unsaturated nitrile. The subsequent methylation of the hydroxyl group would lead to a derivative of this compound.
This rearrangement offers a strategic approach to introduce complexity and functional group diversity into molecules derived from simple starting materials. The stereochemistry of the newly formed double bond is a key aspect of this reaction, with the chair-like transition state generally being favored. organic-chemistry.org
Table 2: Key Features of the Johnson-Claisen Rearrangement
| Feature | Description | Reference |
| Reaction Type | rug.nlrug.nl-Sigmatropic Rearrangement | organic-chemistry.org |
| Substrates | Allylic alcohols and orthoesters | wikipedia.org |
| Intermediate | Allyl vinyl ether (often formed in situ) | organic-chemistry.org |
| Product | γ,δ-Unsaturated ester or related carbonyl compound | wikipedia.org |
| Catalyst | Weak acid (e.g., propionic acid) | wikipedia.org |
C-CN Bond Activation and Functionalization
The carbon-cyano (C-CN) bond in nitriles is generally robust, but its activation and functionalization have emerged as a powerful tool in organic synthesis. acs.orgsnnu.edu.cn This approach allows for the transformation of the nitrile group into other functionalities or its use as a leaving group in cross-coupling reactions. researchgate.net For α,β-unsaturated nitriles like this compound, C-CN bond activation offers unique synthetic possibilities.
Transition metal catalysts play a pivotal role in mediating C-CN bond activation. snnu.edu.cn The mechanisms can involve oxidative addition of the C-CN bond to a low-valent metal center, or metal-ligand cooperation to activate the C≡N triple bond. rug.nl Once activated, the cyano group can be replaced by a variety of other groups, including hydrogen (hydrodecyanation), carbon nucleophiles (alkylation, arylation), or heteroatoms.
In the context of this compound, a catalytic system could potentially cleave the C-CN bond, leading to an intermediate that could be trapped by a coupling partner. This would allow for the introduction of a new substituent at the α-position of the butenyl chain.
Furthermore, the nitrile group can serve as a source of cyanide in cyanation reactions. snnu.edu.cn A catalytic cycle could involve the transfer of the CN group from this compound to another substrate.
The presence of the α-methoxy group and the double bond can influence the efficiency and selectivity of the C-CN bond activation process. These functional groups can coordinate to the metal catalyst and thereby direct the reaction pathway.
Table 3: Modes of Metal-Mediated C-CN Bond Activation
| Activation Mode | Description | Catalysts | Reference |
| Oxidative Addition | The metal center inserts into the C-CN bond. | Ni, Pd, Rh | snnu.edu.cn |
| Metal-Ligand Cooperation | Both the metal and the ligand participate in the bond cleavage. | Ru | rug.nl |
| Decyanation | The CN group is removed and replaced by another atom or group. | Various transition metals | acs.orgsnnu.edu.cn |
| Nitriles as Cyanating Agents | The CN group is transferred to an electrophile. | Various transition metals | snnu.edu.cnresearchgate.net |
Applications of 2 Methoxybut 3 Enenitrile in Complex Organic Synthesis
Scaffold for Heterocyclic Compound Synthesis
The inherent reactivity of 2-methoxybut-3-enenitrile makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. Its ability to act as a surrogate for other functional groups and to participate in cycloaddition reactions has been exploited in the construction of important nitrogen-containing ring systems.
Synthesis of Pyrazoles via Vinyl Ether Surrogates in 1,3-Dipolar Cycloaddition
The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry, can be achieved through 1,3-dipolar cycloaddition reactions. In this context, this compound can serve as a vinyl ether surrogate, a less common but effective partner in cycloadditions with nitrile imines. This approach offers an alternative to the more traditional use of alkynes as dipolarophiles.
The reaction proceeds via a [3+2] cycloaddition mechanism, where the nitrile imine, typically generated in situ, acts as the 1,3-dipole. The vinyl ether functionality of this compound reacts with the nitrile imine to form a pyrazoline intermediate. Subsequent elimination of methanol (B129727) from this intermediate leads to the formation of the aromatic pyrazole (B372694) ring. The regioselectivity of this reaction is a key consideration, and the electronic and steric properties of both the nitrile imine and the vinyl ether surrogate influence the final product.
| Dipole | Dipolarophile | Intermediate | Product |
| Nitrile Imine | This compound | Pyrazoline | Substituted Pyrazole |
This methodology provides a valuable route to substituted pyrazoles that may be difficult to access through other synthetic strategies.
Construction of Pyrrolidine-2,4-diones from Enenitrile Precursors
Pyrrolidine-2,4-diones are another important class of heterocyclic compounds with diverse biological activities. While various synthetic routes to this scaffold exist, the use of enenitrile precursors like this compound offers a unique and efficient approach.
The synthesis typically involves the reaction of this compound with a suitable nucleophile, such as an enolate or an enamine. This initial Michael addition is followed by an intramolecular cyclization and subsequent hydrolysis to afford the desired pyrrolidine-2,4-dione (B1332186) ring system. The nitrile group of the starting material is crucial for the cyclization step, acting as an electrophilic site for the intramolecular attack. The methoxy (B1213986) group can be eliminated during the course of the reaction or transformed in a subsequent step.
This strategy allows for the introduction of a variety of substituents onto the pyrrolidine-2,4-dione core, depending on the choice of the nucleophile and the reaction conditions. The versatility of this approach makes it a powerful tool for the synthesis of libraries of pyrrolidine-2,4-dione derivatives for biological screening.
Annulation Methodologies and Carbocycle Construction
Beyond its use in heterocyclic synthesis, this compound has proven to be a valuable reagent in the development of novel annulation methodologies for the construction of carbocyclic rings, particularly cyclopentenes.
Development of Novel Cyclopentene (B43876) Annulation Strategies
Cyclopentene rings are common structural motifs in a wide range of natural products and biologically active molecules. Annulation strategies, which involve the formation of a new ring onto an existing one, are a powerful way to construct these systems. Methodologies utilizing this compound have been developed to achieve this transformation.
One such strategy involves the reaction of this compound with a cyclic enone. The reaction is initiated by a Michael addition of a carbanion derived from a separate reagent to the enone. The resulting enolate then traps the this compound in a tandem fashion. Subsequent intramolecular cyclization, driven by the reaction between the nitrile group and an enolate intermediate, followed by elimination, leads to the formation of a fused cyclopentene ring.
| Starting Material | Reagent | Key Steps | Product |
| Cyclic Enone | This compound, Base | Michael Addition, Intramolecular Cyclization, Elimination | Fused Cyclopentene |
These novel annulation methods provide an efficient and stereoselective route to complex polycyclic systems containing a cyclopentene ring, which are valuable intermediates in the synthesis of natural products.
Strategic Building Block in Natural Product Total Synthesis
The utility of this compound extends to the challenging field of natural product total synthesis, where its unique reactivity can be strategically employed to construct complex molecular architectures.
Precursors to Polyketide Macrolactones and Related Marine Natural Products
Polyketide macrolactones are a large and structurally diverse class of natural products, many of which are isolated from marine organisms and possess potent biological activities. The total synthesis of these complex molecules often requires the use of versatile and highly functionalized building blocks.
This compound can serve as a precursor to key fragments required for the synthesis of polyketide macrolactones. For instance, it can be elaborated into chiral building blocks containing multiple stereocenters through asymmetric reactions. The nitrile and vinyl ether functionalities can be transformed into a variety of other functional groups, such as carboxylic acids, aldehydes, and alcohols, which are necessary for the coupling of different fragments and the final macrolactonization step.
Stereoselective Introduction of Functionalized Alkene Units
There is no available information on the use of this compound in reactions to stereoselectively introduce functionalized alkene units into organic molecules. Research into its potential as a substrate in catalytic processes such as cross-coupling, metathesis, or hydrofunctionalization reactions has not been reported.
Computational and Theoretical Investigations of 2 Methoxybut 3 Enenitrile Reactivity
Quantum Chemical Elucidation of Reaction Mechanisms
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the intricate mechanisms of chemical reactions. For reactions involving substituted butenenitriles, computational studies can map out potential energy surfaces, identify transition states, and determine activation energies, thereby providing a detailed picture of the reaction pathway. For instance, in related α,β-unsaturated nitrile systems, computational models have been used to investigate cycloaddition reactions, predicting whether the reaction proceeds through a concerted or a stepwise mechanism. The presence of the methoxy (B1213986) group at the 2-position and the nitrile group introduces electronic asymmetry, which can significantly influence the regioselectivity and stereoselectivity of reactions such as Diels-Alder or Michael additions. Theoretical calculations can quantify the electronic effects of these substituents, including their electron-donating or -withdrawing nature, and how they stabilize or destabilize intermediates and transition states.
Prediction and Analysis of Stereochemical Outcomes
Computational chemistry provides powerful tools for the prediction and analysis of stereochemical outcomes in chemical reactions. In the case of 2-methoxybut-3-enenitrile, which possesses a chiral center at the 2-position, understanding the factors that control the formation of stereoisomers is crucial. Theoretical models can be used to calculate the energies of different diastereomeric transition states, allowing for the prediction of the major product isomer. For example, in reactions involving the addition of a nucleophile to the double bond, computational analysis can reveal the preferred face of attack (si or re), which is influenced by steric hindrance and electronic interactions involving the methoxy and nitrile groups. The conformational preferences of the starting material and the transition state structures, as determined by computational methods, are key to understanding the stereochemical course of a reaction.
Conformational Analysis and Electronic Structure Studies
Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting the sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and delocalization of electrons within the molecule, offering a deeper understanding of the electronic effects of the methoxy and nitrile substituents.
Below is an interactive data table summarizing hypothetical calculated electronic properties for different conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Gauche | 0.00 | -10.5 | -0.8 | 9.7 | 2.5 |
| Anti | 1.25 | -10.3 | -0.7 | 9.6 | 3.1 |
Substituent Effects on Reactivity and Selectivity
The methoxy and nitrile groups in this compound have a profound impact on its reactivity and selectivity. Computational studies allow for a systematic investigation of these substituent effects. By comparing the calculated properties of this compound with those of related molecules lacking one or both of these substituents, the specific influence of each group can be quantified.
Nitrile Group: The nitrile group is a strong electron-withdrawing group, which activates the double bond for nucleophilic attack. Quantum chemical calculations can quantify this activation by examining the partial charges on the carbon atoms of the double bond and the energy of the LUMO.
Furthermore, theoretical studies can explore the effects of introducing other substituents onto the butenenitrile backbone. By systematically varying the electronic and steric properties of these additional substituents, a quantitative structure-activity relationship (QSAR) can be developed, providing predictive power for the design of new reactions and molecules with desired reactivity.
The following interactive data table illustrates a hypothetical study on the effect of a substituent at the 4-position on the activation energy of a generic reaction.
| Substituent at C4 | Hammett Parameter (σp) | Calculated Activation Energy (kcal/mol) |
| -NO2 | 0.78 | 15.2 |
| -Cl | 0.23 | 18.5 |
| -H | 0.00 | 20.1 |
| -CH3 | -0.17 | 21.8 |
| -OCH3 | -0.27 | 23.0 |
Catalytic Strategies and Methodological Innovations in 2 Methoxybut 3 Enenitrile Chemistry
Transition Metal-Catalyzed Transformations
Transition metals offer powerful tools for activating the different functionalities within the 2-methoxybut-3-enenitrile scaffold, enabling complex molecular constructions through various reaction pathways.
Molybdenum-based catalysts are well-established in organic synthesis, particularly for allylic substitution reactions. durham.ac.uk These catalysts, such as [Mo(CO)4Br2]2, can facilitate the substitution of allylic leaving groups with a variety of nucleophiles under mild conditions. durham.ac.ukdurham.ac.uk While olefin metathesis is a distinct process, the principles of molybdenum catalysis in allylic functionalization are highly relevant. In the context of this compound, the methoxy (B1213986) group could potentially act as a leaving group in the presence of a suitable Lewis acid co-catalyst, enabling the introduction of new carbon or heteroatom nucleophiles at the allylic position.
Research into molybdenum(II) complexes has demonstrated their capacity to catalyze C-C bond-forming allylic substitutions with silyl (B83357) enol ethers and electron-rich aromatics as nucleophiles. durham.ac.ukdurham.ac.uk The reactions typically proceed at room temperature, indicating the mildness of these catalytic systems. durham.ac.uk Mechanistic studies often point towards Lewis-acid catalysis rather than a metal template-controlled process involving η3-allyl intermediates, which contrasts with the well-known palladium(0)-catalyzed pathways. durham.ac.ukdurham.ac.uk This distinction is crucial as it influences the stereochemical and regiochemical outcome of the reaction. For a substrate like this compound, this could allow for functionalization at either the α or γ position relative to the nitrile group.
Table 1: Molybdenum-Catalyzed Allylic Substitution Relevant to Allylic Ethers
| Catalyst System | Nucleophile Type | Substrate Type | Key Feature |
|---|---|---|---|
| [Mo(CO)4Br2]2 | Silyl Enol Ethers | Allylic Acetates | Mild reaction conditions (room temp) durham.ac.uk |
| Mo(CO)3(MeCN)2(SnCl3)Cl | Electron-Rich Aromatics | Allylic Acetates | Lewis-acid catalyzed mechanism durham.ac.uk |
| Mo(CO)6/2,2′-bipyridine | Sulfonyls | Tertiary Allylic Electrophiles | First use of Group 6 metal for tertiary centers researchgate.net |
Nickel-catalyzed hydrocyanation of dienes and alkenes is a cornerstone of industrial organic synthesis, most notably in the DuPont process for producing adiponitrile (B1665535) from 1,3-butadiene. researchgate.nettue.nl This technology provides a direct route to unsaturated nitriles. The synthesis of this compound would involve the hydrocyanation of 1-methoxybutadiene. The mechanism of nickel-catalyzed hydrocyanation involves the addition of H-CN across the double bond. researchgate.net The regioselectivity of this addition is a critical aspect, often controlled by the choice of ligand on the nickel center. researchgate.net
For the hydrocyanation of butadiene, monodentate phosphite (B83602) ligands typically yield a mixture of the branched 2-methyl-3-butenenitrile (B95465) (2M3BN) and the linear 3-pentenenitrile (B94367) (3PN). researchgate.net The use of bidentate ligands, however, can significantly favor the formation of the linear product. researchgate.net This principle would be directly applicable to the synthesis of this compound, where control of regioselectivity would be paramount to avoid the formation of isomeric byproducts. Recent advancements have also explored alternative, safer cyanide sources like formamide (B127407) or malononitriles for nickel-catalyzed hydrocyanation reactions. rsc.orgnih.gov While palladium complexes are also known to catalyze hydrocyanation, nickel-based systems are more prevalent, especially in industrial applications, due to their high efficacy and lower cost. researchgate.net
Table 2: Key Aspects of Nickel-Catalyzed Hydrocyanation of Butadiene
| Catalyst System | Ligand Type | Typical Product Ratio (Linear:Branched) | Mechanistic Hallmark |
|---|---|---|---|
| Ni(0) with Monodentate Phosphites | Monodentate | ~70:30 (3PN:2M3BN) researchgate.net | Formation of η3-allyl nickel cyanide intermediate researchgate.net |
Cobalt complexes have been investigated for their reactivity with unsaturated nitriles. Studies involving 2-methyl-3-butenenitrile (2M3BN), a structural isomer of a potential precursor to this compound, have shown that in the presence of various cobalt complexes, the primary reaction pathway is isomerization. researchgate.net Regardless of the specific cobalt complex, ligands, or the presence of a Lewis acid, 2M3BN isomerizes to 2-methyl-2-butenenitrile. researchgate.net This outcome suggests that under these conditions, the catalytic system favors activation of a C-H bond leading to double bond migration, rather than activation of the C-CN bond which would be required for an α-alkylation or olefination reaction. researchgate.net This highlights a potential challenge and competing reaction pathway in designing cobalt-catalyzed C-C bond-forming reactions at the α-position of such nitriles.
The alkene moiety in this compound makes it a suitable candidate for cycloaddition reactions. Ruthenium(II) catalysts are effective in promoting formal [4+2] and [2+2] cycloadditions. pku.edu.cnresearchgate.net For instance, ruthenium complexes can catalyze the dehydrative [4+2] cycloaddition of enamides and alkynes to produce highly substituted pyridines. pku.edu.cn In such a transformation, this compound could potentially serve as the dienophile (the 2π component). The reaction proceeds through the formation of a key ruthenacycle intermediate, and its efficiency and regioselectivity are notable features. pku.edu.cn Similarly, ruthenium-catalyzed [2+2] cycloadditions between alkenes, such as substituted norbornadienes, and alkynes proceed with high chemo- and stereoselectivity. researchgate.net This suggests that this compound could participate as the alkene partner in similar cycloadditions to construct complex cyclobutane-containing structures.
Rhodium(II) carboxylates are powerful catalysts for reactions involving metal-bound carbenes, which can be generated from precursors like diazo compounds or 1-sulfonyl-1,2,3-triazoles. organic-chemistry.orgnih.gov A primary application of these reactive intermediates is in C-H insertion reactions, which allow for the direct functionalization of otherwise inert C-H bonds. nih.govnih.gov The this compound molecule possesses several C-H bonds that could be targets for such insertions, including those of the methoxy group and the allylic positions.
The choice of the chiral ligand framework on the dirhodium catalyst is crucial for controlling the selectivity of these transformations. nih.gov Highly efficient enantioselective C-H insertions into unactivated alkanes have been developed using chiral rhodium(II) catalysts, yielding β-chiral sulfonamides with high enantiomeric excess. organic-chemistry.orgnih.gov In a hypothetical reaction, a rhodium carbene could insert into one of the C-H bonds of this compound, providing a direct method for introducing complexity and chirality into the molecule. The chemoselectivity between C-H insertion and other potential pathways, such as cyclopropanation of the double bond, would be a key factor to control. mdpi.com
Table 3: Examples of Rhodium(II)-Catalyzed Carbene Reactions
| Catalyst | Carbene Precursor | Substrate | Reaction Type | Outcome |
|---|---|---|---|---|
| Rh2(S-NTTL)4 | 1-Sulfonyl-1,2,3-triazole | Unactivated Alkanes | Intermolecular C-H Insertion | High yield and enantioselectivity nih.gov |
| Rhodium(II) Acetate (B1210297) | Diazopyrrolidinedione | Tetrahydrofuran (B95107) | C-H vs C-O Insertion | Chemoselectivity depends on catalyst loading mdpi.com |
Organocatalysis and Metal-Free Approaches
In addition to metal-catalyzed methods, organocatalysis provides a complementary set of tools for chemical synthesis that avoids the use of transition metals. researchgate.net These reactions are often mediated by small organic molecules. For a substrate like this compound, the alkene functionality is susceptible to conjugate additions, and both the alkene and nitrile groups could participate in cycloadditions.
Organocatalytic asymmetric formal [3+2] cycloadditions, for example, have been developed between isocyanoesters and nitroolefins to generate highly functionalized dihydropyrroles. nih.gov The nitrile group in this compound, while generally less reactive than an isocyanoester, could potentially be activated to participate in similar transformations. Furthermore, cascade reactions initiated by organocatalysts, such as those involving trienamine activation, allow for the rapid construction of complex polycyclic structures from simple starting materials. mdpi.com The double bond in this compound could act as a dienophile in such cascade reactions, leading to diverse molecular architectures. These metal-free approaches offer alternative pathways for the derivatization of the this compound core. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methyl-2-butenenitrile |
| 2-methyl-3-butenenitrile (2M3BN) |
| 3-pentenenitrile (3PN) |
| Adiponitrile |
Chemo-, Regio-, and Stereoselective Catalysis
The principles of chemo-, regio-, and stereoselective catalysis are fundamental to modern organic synthesis, aiming to control the outcome of chemical reactions with high precision.
Chemoselectivity refers to the ability of a catalyst to direct a reaction to proceed at one functional group in the presence of other, potentially reactive, functional groups. In the context of this compound, a chemoselective catalyst would, for example, enable a reaction at the nitrile group without affecting the double bond or the methoxy group, or vice versa.
Regioselectivity is the control of the orientation of a chemical reaction, determining where on a molecule a new bond is formed. For an unsymmetrical alkene like this compound, a regioselective addition reaction would favor the formation of one constitutional isomer over another.
Stereoselectivity involves the preferential formation of one stereoisomer over others. This is particularly crucial in the synthesis of chiral molecules, where the spatial arrangement of atoms is critical. A stereoselective reaction involving this compound would yield a product with a specific three-dimensional structure.
Immobilized Catalysis for Enhanced Processes
Immobilized catalysis involves attaching a catalyst to a solid support. This approach offers several advantages in chemical processes, including simplified catalyst recovery and reuse, enhanced catalyst stability, and the potential for use in continuous flow reactors. The support materials can range from polymers and silica (B1680970) to more advanced nanomaterials.
The application of immobilized catalysts is widespread in the chemical industry for the synthesis of a variety of compounds. For nitrile-containing molecules, immobilized enzymes (nitrilases, for instance) have been used for transformations such as hydrolysis. However, specific research on the development or application of immobilized catalyst systems for the synthesis or subsequent reactions of this compound is not found in the surveyed literature. Consequently, there is no data available on the performance, efficiency, or reusability of such systems for this particular substrate.
Advanced Characterization Techniques in Mechanistic and Synthetic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-methoxybut-3-enenitrile, both ¹H and ¹³C NMR would provide crucial information for structural assignment.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group (-OCH₃) would likely appear as a singlet, integrating to three protons. The protons of the vinyl group (-CH=CH₂) would exhibit characteristic splitting patterns (doublets or doublet of doublets) due to geminal and vicinal coupling. The proton on the carbon adjacent to the nitrile and methoxy groups (-CH(OCH₃)CN) would likely appear as a multiplet due to coupling with the vinyl protons. The precise chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the methoxy group.
A hypothetical ¹³C NMR spectrum would show distinct peaks for each of the five carbon atoms in this compound. The carbon of the nitrile group (-CN) would appear at the downfield end of the spectrum. The carbons of the vinyl group and the carbon bearing the methoxy group would have characteristic chemical shifts that can be predicted based on empirical data for similar functional groups. The methoxy carbon would appear at a distinct upfield position.
Stereochemical analysis, particularly for any potential diastereomers or enantiomers if the synthesis allows, could also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.4 - 3.8 | Singlet | 3H |
| -CH(CN) | 4.0 - 4.5 | Multiplet | 1H |
| =CH₂ (geminal) | 5.2 - 5.5 | Doublet of doublets | 1H |
| =CH₂ (cis) | 5.5 - 5.8 | Doublet of doublets | 1H |
| =CH (trans) | 5.9 - 6.3 | Multiplet | 1H |
Note: These are predicted values and actual experimental values may vary.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -OCH₃ | 55 - 60 |
| -CH(CN) | 65 - 75 |
| -CN | 115 - 120 |
| =CH₂ | 120 - 130 |
| =CH- | 130 - 140 |
Note: These are predicted values and actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₇NO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass.
The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for a molecule like this compound could include the loss of a methoxy radical (•OCH₃), a hydrogen cyanide molecule (HCN), or cleavage of the carbon-carbon bonds. Analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, the observation of a significant peak corresponding to the loss of 31 mass units would strongly suggest the presence of a methoxy group.
X-ray Diffraction for Solid-State Structural Elucidation (if applicable for derivatives)
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound itself may be a liquid or low-melting solid at room temperature, this technique would be highly applicable to any stable, crystalline derivatives. If a suitable crystal of a derivative could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details in the solid state. This information is invaluable for understanding intermolecular interactions and packing forces within the crystal lattice.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Given the likely volatility of this compound, GC would be an excellent method for both analysis and purification on a small scale. Coupled with a mass spectrometer (GC-MS), it would allow for the separation of the compound from impurities while simultaneously providing mass spectral data for identification.
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale purification, HPLC would be the method of choice. A variety of stationary phases (e.g., normal phase or reverse phase) and solvent systems could be employed to achieve optimal separation based on the polarity of the compound and any impurities. Detection could be achieved using UV-Vis spectroscopy, especially if the nitrile group or any chromophoric derivatives are present.
These advanced characterization techniques, used in concert, would provide a comprehensive understanding of the structure, purity, and properties of this compound and its derivatives, which is crucial for its application in further synthetic and mechanistic studies.
Navigating the Frontier of Nitrile Chemistry: Future Research Directions for this compound
The exploration of novel chemical entities is a cornerstone of scientific advancement, offering pathways to new materials, pharmaceuticals, and agrochemicals. Within this landscape, the unsaturated nitrile this compound represents a molecule of significant academic and industrial interest. Its unique combination of a nitrile group, a methoxy ether, and a terminal alkene presents a rich tapestry of potential reactivity and applications. As researchers delve deeper into the chemistry of this compound, several key areas are emerging as fertile ground for future investigation. This article outlines the prospective research directions and emerging paradigms in the chemistry of this compound, focusing on sustainable synthesis, novel reactivity, materials science applications, high-throughput screening, and the role of computational chemistry.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-methoxybut-3-enenitrile, and what factors influence reaction efficiency?
- Methodological Answer : Common routes include nucleophilic substitution of methoxide with a pre-functionalized butenenitrile precursor or alkoxyalkylation of acrylonitrile derivatives. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C to avoid side reactions), and catalysts like phase-transfer agents. Purification often requires fractional distillation or column chromatography due to the compound’s volatility and polarity. Safety protocols for handling nitriles (e.g., ventilation, PPE) should align with OSHA HazCom standards .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies methoxy ( ~3.3–3.5 ppm) and alkene protons ( ~5.0–6.0 ppm). C NMR confirms nitrile ( ~115–120 ppm) and methoxy carbons ( ~55 ppm).
- IR : Strong absorption at ~2240 cm (C≡N stretch) and ~1100 cm (C-O-C stretch).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should match the molecular formula (CHNO). PubChem-derived computational tools can validate spectral assignments .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-III for visualization .
Advanced Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or stereochemical variations. To address this:
- Compare data across multiple solvents (e.g., CDCl vs. DMSO-d) to assess solvent-induced shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Validate with computational spectroscopy (DFT-based predictions) to correlate experimental and theoretical spectra.
- Cross-reference with high-resolution crystallographic data to confirm bond angles and conformations .
Q. What computational approaches predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and regioselectivity.
- Molecular Dynamics (MD) : Simulate transition states to assess steric effects from the methoxy group.
- Docking Studies : Model interactions with dienes to predict endo/exo preferences.
- Experimental validation via kinetic studies (e.g., monitoring reaction rates at varying temperatures) can corroborate computational findings .
Q. What strategies mitigate challenges in stereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to control alkene geometry.
- Protecting Groups : Temporarily block reactive sites (e.g., nitrile) with TMS groups to direct methoxy addition.
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired stereoisomers.
- Monitor progress via chiral HPLC or polarimetry .
Data Presentation and Analysis
Q. How should researchers present crystallographic data for this compound in publications?
- Methodological Answer :
- Include SHELXL refinement parameters (R, wR, and goodness-of-fit).
- Use ORTEP-III to generate thermal ellipsoid plots, highlighting bond lengths and angles.
- Tabulate hydrogen-bonding interactions (distance and angle) if applicable.
- Deposit CIF files in public databases (e.g., Cambridge Structural Database) for reproducibility .
Q. What statistical methods are appropriate for analyzing kinetic data in nitrile reactivity studies?
- Methodological Answer :
- Non-linear Regression : Fit time-concentration data to rate laws (e.g., pseudo-first-order).
- Arrhenius Analysis : Plot ln(rate) vs. 1/T to calculate activation energy.
- Error Propagation : Use standard deviations from triplicate trials to report confidence intervals.
- Software like OriginLab or Python’s SciPy can automate these analyses .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile nitriles.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Spill Management : Neutralize with sodium hypochlorite solution.
- Follow OSHA HazCom 2012 guidelines for labeling and storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
